molecular formula C22H23N3O4S B3203316 (E)-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide CAS No. 1021253-03-1

(E)-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide

Cat. No.: B3203316
CAS No.: 1021253-03-1
M. Wt: 425.5 g/mol
InChI Key: GJRCWWNRDHCXKP-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide is a synthetic sulfonamide derivative featuring a pyridazinyl core substituted with a 4-methoxyphenyl group and a propanol linker conjugated to a styrenesulfonamide moiety.

Properties

IUPAC Name

(E)-N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-29-20-10-8-19(9-11-20)21-12-13-22(26)25(24-21)16-5-15-23-30(27,28)17-14-18-6-3-2-4-7-18/h2-4,6-14,17,23H,5,15-16H2,1H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRCWWNRDHCXKP-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures have been found to exhibit significant hepatoprotective, anti-amnesic, cognition-enhancing, antihyperglycemic, and neuroprotective activities. These activities suggest that the compound may interact with various targets involved in these biological processes.

Mode of Action

It is known that similar compounds can inhibit peroxide formation in ethers, chlorinated hydrocarbons, and ethyl cellulose. This suggests that the compound might interact with its targets to modulate oxidative stress, which could contribute to its observed biological activities.

Biochemical Pathways

Given its potential hepatoprotective, anti-amnesic, cognition-enhancing, antihyperglycemic, and neuroprotective activities, it can be inferred that the compound may influence various biochemical pathways related to these processes

Pharmacokinetics

The solubility of similar compounds in dmso suggests that this compound may also be soluble in DMSO, which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Similar compounds have been found to exhibit hepatoprotective, anti-amnesic, cognition-enhancing, antihyperglycemic, and neuroprotective activities. These effects suggest that the compound may exert protective effects on the liver, enhance cognitive function, regulate blood glucose levels, and protect neurons from damage.

Action Environment

The storage conditions of similar compounds suggest that they should be stored in a dry environment at 2-8°c. This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and humidity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s structure combines a pyridazine ring, a sulfonamide group, and aromatic substituents. Below is a comparative analysis with key analogues:

Compound Core Structure Substituents Reported Bioactivity
Target Compound Pyridazine-6-one 4-Methoxyphenyl, styrenesulfonamide Hypothesized kinase inhibition
Zygocaperoside () Triterpenoid saponin Glucuronic acid, hydroxyl groups Anticancer, anti-inflammatory
Isorhamnetin-3-O-glycoside () Flavonoid glycoside Methoxy, glycoside Antioxidant, hepatoprotective

Key Observations :

  • Unlike the target compound, Zygocaperoside and Isorhamnetin-3-O-glycoside are natural products with distinct glycosidic linkages and hydroxyl-rich structures, correlating with their antioxidant and anti-inflammatory roles .
Physicochemical and Reactivity Comparisons

The lumping strategy () groups structurally similar compounds to predict their behavior. However, the target compound’s hybrid structure (pyridazine + sulfonamide) complicates such grouping:

Property Target Compound Pyridazine Derivatives Sulfonamide Derivatives
Aqueous Solubility Low (predicted) Moderate to low Variable (pH-dependent)
Reactivity with Nucleophiles High (due to α,β-unsaturated sulfonamide) Moderate (pyridazine ring) High (sulfonyl group)

Implications :

  • Unlike lumped compounds in atmospheric models (), the target compound’s unique structure necessitates individual assessment for environmental persistence or toxicity .
Toxicity and Environmental Impact

For example, manganese compounds required revisions in TRI data due to reporting errors . This underscores the need for rigorous, compound-specific toxicological studies, especially for sulfonamide derivatives, which may exhibit nephrotoxicity or bioaccumulation risks.

Q & A

Basic: What are the recommended multi-step synthetic routes for this compound, and what critical reaction conditions must be controlled to optimize yield and purity?

Answer:
The synthesis involves sequential functionalization of the pyridazinone core and sulfonamide coupling. Key steps include:

  • Step 1: Cyclocondensation of hydrazine derivatives with diketones to form the pyridazinone ring, using acetic acid as a solvent at 80–100°C .
  • Step 2: Alkylation of the pyridazinone nitrogen with 3-bromopropylamine derivatives under basic conditions (K₂CO₃, DMF, 60°C) .
  • Step 3: Sulfonamide coupling via reaction of the amine intermediate with (E)-2-phenylethenesulfonyl chloride in dichloromethane, catalyzed by triethylamine at 0–5°C to minimize isomerization .
    Critical Conditions:
  • Temperature Control: Exothermic reactions (e.g., sulfonylation) require ice baths to prevent byproduct formation.
  • Solvent Purity: Anhydrous DMF for alkylation avoids hydrolysis side reactions.
  • Purification: Use silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the (E)-isomer .

Basic: How can NMR spectroscopy and HRMS confirm the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR:
    • The pyridazinone ring protons appear as two doublets (δ 6.8–7.2 ppm, J = 4.5 Hz) .
    • The ethenesulfonamide (E)-configuration is confirmed by a trans coupling constant (J = 15–16 Hz) between vinyl protons .
    • Methoxy protons resonate as a singlet at δ 3.8–3.9 ppm .
  • HRMS: Exact mass matching within 2 ppm of the theoretical value (e.g., [M+H]⁺ calculated for C₂₄H₂₄N₃O₄S: 466.1432) confirms molecular formula .

Advanced: What computational approaches predict binding interactions with targets like COX-2 or carbonic anhydrase?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model the sulfonamide group’s interaction with catalytic zinc in carbonic anhydrase (e.g., PDB ID: 3HS4). Protonation states of the sulfonamide (-SO₂NH⁻) must be optimized .
  • DFT Calculations: B3LYP/6-31G(d) level optimizations predict electron density maps, highlighting the 4-methoxyphenyl group’s electron-donating effects on pyridazinone aromaticity .
  • MD Simulations: 100-ns trajectories in explicit solvent (e.g., TIP3P water) assess binding stability .

Advanced: How to resolve contradictions between in vitro enzyme inhibition and cellular activity data?

Answer:

  • Assay Optimization:
    • Compare enzyme inhibition IC₅₀ values under varying pH (e.g., physiological vs. lysosomal) to test pH-dependent activity .
    • Measure cellular permeability via Caco-2 monolayer assays; low permeability may explain reduced cellular efficacy despite strong enzyme binding .
  • Metabolite Screening: Use LC-MS to identify intracellular degradation products (e.g., hydrolysis of the sulfonamide group) .

Basic: What chromatographic strategies isolate this compound from byproducts?

Answer:

  • Reversed-Phase HPLC: Use a C18 column with acetonitrile/water (55:45, 0.1% TFA) to separate polar byproducts. Retention time ~12–14 min .
  • Normal-Phase TLC: Ethyl acetate/hexane (3:7) resolves the (E)-isomer (Rf = 0.4) from the (Z)-isomer (Rf = 0.35) .

Advanced: What isotopic labeling strategies track metabolic fate?

Answer:

  • ¹³C-Labeling: Introduce ¹³C at the pyridazinone carbonyl (via ¹³C-KCN in cyclocondensation) to trace oxidative metabolism .
  • ³H-Labeling: Tritiate the propyl linker (via catalytic tritiation of a propargyl precursor) for quantitative biodistribution studies .

Basic: How to determine thermodynamic parameters for E/Z isomerization?

Answer:

  • Kinetic Studies: Use UV-Vis spectroscopy (λ = 280 nm) to monitor isomerization rates in DMSO at 25–50°C. Calculate ΔH‡ and ΔS‡ via Eyring plots .
  • Variable-Temperature NMR: Observe coalescence of vinyl proton signals (e.g., at 120°C in DMSO-d₆) to estimate activation energy .

Advanced: What in vitro toxicology screens prioritize therapeutic potential?

Answer:

  • hERG Inhibition: Patch-clamp assays (IC₅₀ < 10 μM indicates cardiac risk) .
  • CYP450 Inhibition: Fluorescent-based assays (CYP3A4/2D6) to assess drug-drug interaction risks .
  • Ames Test: Plate incorporation assay with TA98 strain to screen mutagenicity .

Basic: How does the 4-methoxyphenyl substituent influence the pyridazinone’s electronic configuration?

Answer:

  • UV-Vis Analysis: Bathochromic shifts (Δλ = 15–20 nm) in methanol indicate enhanced conjugation via electron-donating methoxy groups .
  • Hammett Constants: σ⁺ values (σₚ = -0.27 for -OCH₃) correlate with increased pyridazinone ring electron density, confirmed by NBO analysis .

Advanced: What crystallization techniques obtain pharmaceutically relevant crystal forms?

Answer:

  • High-Throughput Screening: Use a Crystal16 robot to test 96 solvent combinations (e.g., ethanol/water, acetone/heptane) for polymorph discovery .
  • Cooling Crystallization: Dissolve in hot ethyl acetate (60°C) and cool at 0.1°C/min to form stable Form I crystals (melting point: 185–187°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide
Reactant of Route 2
(E)-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.